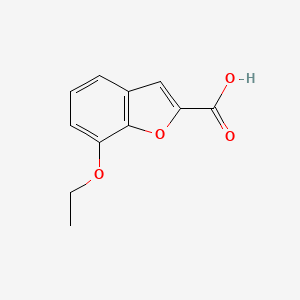

7-Ethoxybenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-ethoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVZIUEXPTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352958 | |

| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-61-7 | |

| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 7 Ethoxybenzofuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and conformation of 7-Ethoxybenzofuran-2-carboxylic acid.

Proton (¹H) NMR Studies for Structural Assignment

Proton (¹H) NMR spectroscopy offers a detailed picture of the hydrogen environments within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.

The protons on the benzofuran (B130515) ring system will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the ethoxy and carboxylic acid substituents. The proton on the furan (B31954) ring (H-3) is expected to appear as a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, and H-6) will show a characteristic splitting pattern, likely a series of doublets and triplets, arising from spin-spin coupling. ubc.caorganicchemistrydata.org The coupling constants (J values) between adjacent protons are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling. organicchemistrydata.org

The ethoxy group will give rise to two distinct signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet, deshielded by the adjacent oxygen atom, is expected around δ 4.0-4.3 ppm, while the triplet will appear further upfield, around δ 1.4-1.6 ppm. The characteristic 3-bond coupling (³J) between these protons results in the observed quartet and triplet patterns.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm. libretexts.org Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent. libretexts.org

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 10.0 | broad singlet | - |

| H-3 | ~7.5 | singlet | - |

| Aromatic H (H-4, H-5, H-6) | 7.0 - 7.8 | multiplet | ortho: ~8, meta: ~2 |

| -OCH₂- | 4.1 - 4.3 | quartet | ~7 |

| -CH₃ | 1.4 - 1.6 | triplet | ~7 |

Carbon-13 (¹³C) NMR Studies for Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule. In the case of this compound, a total of 11 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the range of δ 160-180 ppm. libretexts.org The carbons of the benzofuran ring system will resonate in the aromatic region (δ 110-160 ppm). The specific chemical shifts are influenced by the substituents. For instance, the carbon atom bearing the ethoxy group (C-7) will be shifted downfield due to the oxygen's deshielding effect. The quaternary carbons (C-2, C-3a, C-7, and C-7a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

The ethoxy group carbons will appear in the upfield region of the spectrum. The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be found at approximately δ 15 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| C-2 | 145 - 155 |

| C-3 | 110 - 120 |

| C-3a | 120 - 130 |

| C-4 | 115 - 125 |

| C-5 | 120 - 130 |

| C-6 | 110 - 120 |

| C-7 | 140 - 150 |

| C-7a | 150 - 160 |

| -OCH₂- | 65 - 75 |

| -CH₃ | 10 - 20 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, as well as the coupling between the methylene and methyl protons of the ethoxy group. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the signals of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons. researchgate.netyoutube.com For example, the signal for H-3 would show a cross-peak with the signal for C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. researchgate.netyoutube.com For instance, the carboxylic acid proton could show a correlation to the C-2 and C-3 carbons, confirming the position of the carboxylic acid group. Similarly, the protons of the ethoxy group would show correlations to the C-7 carbon.

Solvent Effects on NMR Spectral Characteristics

The choice of solvent can significantly influence the NMR spectrum of a compound, particularly for molecules containing labile protons like carboxylic acids. unn.edu.ngreddit.com In protic solvents such as methanol-d₄ or D₂O, the carboxylic acid proton can undergo rapid exchange with the solvent deuterium (B1214612) atoms, leading to a broadening or even disappearance of its signal. In aprotic solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), the carboxylic acid proton signal is typically sharper and more defined. pitt.edu The chemical shifts of the aromatic protons can also be affected by the solvent's polarity and its ability to form hydrogen bonds or have aromatic stacking interactions with the solute. unn.edu.ng

Solid-State NMR for Molecular Arrangement Analysis

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular arrangement and intermolecular interactions in the crystalline or amorphous solid phase. nih.gov For this compound, ssNMR could be employed to study the hydrogen bonding network formed by the carboxylic acid groups in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample. Such studies can reveal details about polymorphism, molecular packing, and the conformation of the molecule in its solid form. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₁₁H₁₀O₄), the molecular weight is 206.19 g/mol . uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 206. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu For this compound, the loss of the ethoxy group (-OCH₂CH₃, M-45) is also a likely fragmentation pathway.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Ion Formula | Description |

| 206 | [C₁₁H₁₀O₄]⁺ | Molecular Ion |

| 189 | [C₁₁H₉O₃]⁺ | Loss of -OH |

| 178 | [C₁₀H₇O₃]⁺ | Loss of -C₂H₅ and subsequent rearrangement |

| 161 | [C₉H₅O₃]⁺ | Loss of -C₂H₅ and -OH |

| 133 | [C₈H₅O₂]⁺ | Loss of -C₂H₅ and -COOH |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound by providing its precise molecular weight. This method allows for the determination of the elemental composition of the molecule with high accuracy. For instance, the molecular formula of this compound is C₁₁H₁₀O₄. The calculated exact mass for this compound is 206.0579 g/mol . HRMS analysis can experimentally verify this mass with a high degree of precision, often to within a few parts per million (ppm), thereby confirming the elemental formula and distinguishing it from other isobaric compounds.

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICRMS) for Complex Mixtures

While specific applications of Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICRMS) for this compound are not extensively detailed in the public domain, the capabilities of this technique are well-suited for its analysis, particularly within complex biological or chemical matrices. ESI is a soft ionization technique that would readily ionize the carboxylic acid group, forming [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode. The FTICR mass analyzer offers unparalleled mass resolution and accuracy. This would be invaluable in resolving this compound from other closely related benzofuran derivatives or metabolites in a complex sample, a task that may be challenging for lower-resolution mass spectrometers.

Fragmentation Pathway Analysis in Mass Spectrometry

Understanding the fragmentation pathways of this compound in a mass spectrometer is crucial for its structural confirmation, especially when coupled with chromatographic separation. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecular ion of this compound (m/z 206) would be expected to undergo characteristic fragmentation.

A primary fragmentation event would likely be the loss of the ethoxy group (–OCH₂CH₃) as a neutral loss of 45 Da, resulting in a fragment ion at m/z 161. Another significant fragmentation would be the loss of a water molecule (H₂O) from the carboxylic acid group, leading to a fragment at m/z 188. The loss of carbon dioxide (CO₂) from the carboxylic acid, a common fragmentation for such compounds, would produce a fragment at m/z 162. Further fragmentation of these primary ions can provide additional structural information.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

| 206 | [M - H₂O]⁺ | 188 | 18 |

| 206 | [M - CO₂]⁺ | 162 | 44 |

| 206 | [M - OCH₂CH₃]⁺ | 161 | 45 |

Chromatographic Separations Coupled with Spectroscopic Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Carboxylic Acids

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the selective and sensitive quantification of this compound. A reversed-phase chromatographic approach would be suitable, likely employing a C18 column. The mobile phase would typically consist of an aqueous component with an acid modifier, such as formic acid or acetic acid, to ensure the carboxylic acid is in its protonated form for better retention, and an organic solvent like acetonitrile (B52724) or methanol.

In the tandem mass spectrometer, selected reaction monitoring (SRM) would be used for quantification. This involves monitoring a specific transition, such as the precursor ion (m/z 206) fragmenting to a characteristic product ion (e.g., m/z 161). This highly selective technique allows for accurate quantification even in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. A common derivatization strategy for carboxylic acids is esterification, for example, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.

The resulting derivatized analyte would be more amenable to GC separation. The mass spectrum of the derivatized compound would show a different fragmentation pattern, with characteristic ions corresponding to the silylated molecule, which can be used for identification and quantification.

Infrared (IR) Spectrometry for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. A strong and broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often broadened by hydrogen bonding.

A sharp and intense peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. Additionally, a characteristic absorption band around 1250 cm⁻¹ can be attributed to the C-O-C stretching of the ether linkage in the ethoxy group. The presence of the aromatic benzofuran ring would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Ether | C-O-C stretch | ~1250 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aromatic Ring | C-H stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecular structure and its chromophoric system.

For this compound, the core chromophore is the benzofuran ring system, which is an aromatic heterocycle. The electronic spectrum of such a system is primarily determined by π → π* transitions associated with the conjugated π-electron system of the bicyclic ring. The presence of substituents on the benzofuran scaffold can significantly influence the position and intensity of the absorption bands.

In the case of this compound, two key substituents are expected to modulate the electronic absorption profile compared to the parent benzofuran structure: the carboxylic acid group at the 2-position and the ethoxy group at the 7-position. The carboxylic acid group, being an electron-withdrawing group, can extend the conjugation, and the ethoxy group, an electron-donating group, can also interact with the π-system through its lone pair of electrons. These interactions typically lead to bathochromic (red) shifts in the absorption maxima.

The introduction of the 7-ethoxy group is anticipated to cause a further shift in the absorption bands to longer wavelengths due to the auxochromic effect of the ethoxy group, which enhances the electron density of the aromatic system.

A detailed analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695), methanol, or acetonitrile) and recording the absorbance over a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum would likely display multiple absorption bands, corresponding to different π → π* transitions within the conjugated system.

Table of Expected UV-Vis Absorption Characteristics for Benzofuran Derivatives

| Compound | Expected λmax (nm) | Associated Transitions | Reference |

| Benzofuran-2-carboxylic acid | ~245, 278, 285 | π → π | nist.gov |

| This compound | >285 | π → π | Inferred |

This table is predictive for this compound based on the known data for the parent compound and general principles of substituent effects in UV-Vis spectroscopy.

The precise λmax values and molar absorptivities for this compound would require experimental determination. Such data would provide valuable insights into the electronic structure of the molecule and could be used for quantitative analysis or to study its interactions with other molecules.

Reaction Pathways and Transformation Kinetics of 7 Ethoxybenzofuran 2 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for nucleophilic acyl substitution, enabling the synthesis of esters, amides, and other related derivatives. These transformations typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification of 7-Ethoxybenzofuran-2-carboxylic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 7-ethoxybenzofuran-2-carboxylate.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an alcohol. This two-step process often provides higher yields and proceeds under milder conditions. For instance, treatment of benzofuran-2-carboxylic acid with oxalyl chloride or thionyl chloride generates the corresponding acyl chloride, which can be subsequently treated with various alcohols to form esters. nih.gov

Table 1: Representative Esterification Conditions for Benzofuran-2-Carboxylic Acids

| Reactant | Reagents | Product | Yield | Reference |

| 5-Bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid | Ethyl chloroacetate, K₂CO₃, Acetone | Corresponding Ethyl Esters | Not specified | researchgate.net |

| 3-Halocoumarins | NaOH, Ethanol (Perkin Rearrangement) | Benzofuran-2-carboxylic acid ethyl esters | High | nih.gov |

| Generic Carboxylic Acid | Alcohol, H₂SO₄ (catalyst) | Ester | Equilibrium dependent | masterorganicchemistry.com |

Amidation Reactions

The synthesis of amides from this compound typically requires activation of the carboxyl group. mdpi.com A general and effective method involves converting the carboxylic acid into its acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting highly reactive acyl chloride is then treated with a primary or secondary amine in the presence of a base (like triethylamine) to neutralize the HCl byproduct, affording the desired amide. nih.gov

Direct condensation of the carboxylic acid with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine to form the amide bond. libretexts.org While direct thermal amidation is possible, it requires high temperatures and often results in the formation of byproducts. mdpi.com

Table 2: General Amidation Conditions for Benzofuran-2-Carboxylic Acids

| Reactant | Reagents | Product | Reference |

| Benzodifuran-2-carboxylic acid | 1. Oxalyl chloride; 2. Amine, Triethylamine | Corresponding Amide | nih.gov |

| 5-Amino-7-methoxybenzofuran-2-carboxylate | Methyl amine, NH₄Cl, Methanol | 5-Amino-7-methoxy-N-methylbenzofuran-2-carboxamide | researchgate.net |

| Generic Carboxylic Acid | Amine, DCC (coupling agent) | Amide | libretexts.org |

Formation of Acyl Hydrazides and Hydroxamic Acids

Acyl hydrazides are valuable synthetic intermediates and can be prepared from this compound. nih.gov A standard method involves the hydrazinolysis of the corresponding ester derivative (e.g., ethyl 7-ethoxybenzofuran-2-carboxylate) with hydrazine (B178648) hydrate. researchgate.net Alternatively, the carboxylic acid can be activated with coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (DCC) before reacting with hydrazine to yield the acyl hydrazide directly. hhu.de

Hydroxamic acids are synthesized by reacting carboxylic acid derivatives with hydroxylamine. nih.gov Similar to amidation, the carboxylic acid must first be activated. This can be achieved by converting it to an acyl chloride or by using coupling agents. researchgate.net A one-pot method involves activating the carboxylic acid with ethyl chloroformate, followed by the addition of hydroxylamine. nih.goveurjchem.com These mild conditions are suitable for substrates with sensitive functional groups. nih.gov

Table 3: Synthetic Routes to Acyl Hydrazides and Hydroxamic Acids

| Starting Material | Reagents | Product Type | Key Features | Reference |

| Carboxylic Acid Ester | Hydrazine Hydrate | Acyl Hydrazide | Standard method via ester hydrazinolysis. | researchgate.net |

| Carboxylic Acid | 1. HOBt, DCCI; 2. Hydrazine | Acyl Hydrazide | Direct conversion from the acid. | hhu.de |

| Carboxylic Acid | 1. Ethyl Chloroformate; 2. Hydroxylamine | Hydroxamic Acid | Mild, one-pot synthesis. | nih.gov |

| Carboxylic Acid | Hydroxylamine, Coupling Agents | Hydroxamic Acid | General method for direct conversion. | organic-chemistry.org |

Transformations of the Benzofuran (B130515) Core and Ethoxy Group

While the carboxylic acid moiety is the most reactive site for derivatization, the benzofuran ring system and the attached ethoxy group can also undergo specific transformations, although these often require more forcing conditions.

The benzofuran ring system is an electron-rich heterocycle, making it susceptible to oxidation. However, the specific reaction outcomes depend heavily on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to the cleavage of the furan (B31954) ring. The presence of the electron-donating ethoxy group at the 7-position further activates the benzene (B151609) portion of the ring system towards electrophilic attack and potentially oxidative processes. Specific, controlled oxidation of the heterocyclic furan ring of this compound without affecting the benzene ring or the substituents is challenging and not extensively documented. General oxidation reactions on benzofurans can lead to complex mixtures of products.

The reduction of this compound can target either the carboxylic acid group or the benzofuran ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, yielding (7-ethoxybenzofuran-2-yl)methanol. britannica.com This transformation is a standard procedure for converting carboxylic acids to alcohols. britannica.com

The reduction of the benzofuran ring itself is more complex. Catalytic hydrogenation can, under certain conditions, reduce the furan double bond to yield a 2,3-dihydrobenzofuran (B1216630) derivative. For instance, the reduction of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate using a catalyst can selectively reduce the nitro group without affecting the furan ring, demonstrating the tunability of such reactions. researchgate.net However, more vigorous hydrogenation conditions (high pressure and temperature) could potentially lead to the saturation of the furan ring. The ethoxy group is generally stable under these reducing conditions.

Nucleophilic and Electrophilic Substitution on the Benzofuran Moiety

The benzofuran ring system can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the fused benzene ring and the oxygen heteroatom. In the case of this compound, the ethoxy and carboxylic acid groups further modulate the reactivity of the ring.

Electrophilic Substitution:

Electrophilic substitution on the parent benzofuran ring typically occurs at the C2 or C3 position. The outcome of the reaction is dependent on the stability of the intermediate sigma complex. Attack at the C2 position leads to a sigma complex where the positive charge is stabilized by the benzene ring, analogous to a benzyl (B1604629) carbocation. nih.gov Conversely, attack at the C3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. nih.govresearchgate.net For benzofuran itself, electrophilic attack is generally favored at the C2 position. nih.govresearchgate.netnih.gov

In this compound, the C2 position is occupied by the carboxylic acid group, which is deactivating. The ethoxy group at the C7 position is an activating group and directs electrophiles to the ortho and para positions. Therefore, electrophilic substitution is most likely to occur on the benzene ring, specifically at the C6 and C4 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Nucleophilic Substitution:

The carboxylic acid group at the C2 position is the primary site for nucleophilic acyl substitution. acs.orgnih.goviajpr.comnih.govmdpi.com This reaction proceeds through a tetrahedral intermediate, and the reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, for instance, by reaction with thionyl chloride to form an acid chloride. nih.gov Common nucleophilic substitution reactions include esterification (reaction with alcohols) and amidation (reaction with amines).

Direct nucleophilic aromatic substitution on the benzofuran ring is generally difficult unless activated by strongly electron-withdrawing groups.

Kinetic Studies of Key Synthetic and Derivatization Reactions

Kinetic studies are crucial for optimizing reaction conditions to achieve desired products with high yield and selectivity. While specific kinetic data for this compound is not extensively available, analogous reactions with other benzofuran derivatives provide valuable insights.

The choice of solvent can significantly impact the rate and outcome of chemical reactions. For the synthesis and derivatization of benzofuran derivatives, various solvents are employed.

In the synthesis of N-(quinolin-8-yl)benzofuran-2-carboxamides, a study demonstrated the effect of different solvents on the yield of the C–H arylation product. mdpi.com While not a direct kinetic study, the yields obtained over a fixed time provide a qualitative measure of reaction efficiency.

| Solvent | Yield (%) |

|---|---|

| CPME | 93 |

| 1,2-dichloroethane (DCE) | Lower Yield |

| Acetonitrile (B52724) (MeCN) | Lower Yield |

The synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement of 3-bromocoumarins is traditionally carried out in ethanol or methanol. oregonstate.edumnstate.edunih.gov The use of microwave irradiation in ethanol has been shown to dramatically reduce reaction times, indicating a significant rate enhancement. oregonstate.edumnstate.edunih.gov

For the derivatization of the carboxylic acid group, such as in amidation reactions, solvents like dichloromethane (B109758) (CH2Cl2) are commonly used. iajpr.com The solubility of reactants and the stability of intermediates in the chosen solvent are key factors determining the reaction rate.

Temperature is a critical parameter in controlling reaction kinetics and, in some cases, the selectivity of a reaction.

In the microwave-assisted Perkin rearrangement for the synthesis of a substituted benzofuran-2-carboxylic acid, the temperature, in conjunction with microwave power, has a pronounced effect on the reaction yield and time. nih.gov

| Temperature (°C) | Power (Watts) | Time (mins) | Yield (%) |

|---|---|---|---|

| 79 | 250 | 5 | Incomplete |

| 79 | 300 | 5 | 99 |

| 79 | 400 | 5 | 99 |

| 79 | 500 | 5 | 90 |

These results indicate that for this specific reaction, there is an optimal power and temperature combination to achieve maximum yield in a short reaction time. nih.gov Increasing the power beyond this optimum can lead to a slight decrease in yield. nih.gov

For the C–H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides, an increase in temperature from 110 °C to 120 °C resulted in a reduced yield, suggesting that higher temperatures may promote side reactions or decomposition. mdpi.com

Regioselective and Stereoselective Reaction Pathways of Benzofuran Derivatives

Regioselectivity and stereoselectivity are fundamental concepts in the synthesis of complex molecules, ensuring that reactions occur at the desired position and with the correct spatial orientation.

Regioselectivity:

The regioselectivity of reactions on the benzofuran ring is largely governed by the inherent electronic properties of the ring system and the directing effects of substituents. As discussed in section 4.2.3, electrophilic substitution on the unsubstituted benzofuran ring generally favors the C2 position. nih.govresearchgate.netnih.gov However, for this compound, the substituents play a dominant role. The C2-carboxylic acid group directs incoming electrophiles to the meta positions (C4 and C6), while the C7-ethoxy group directs to the ortho and para positions (C6 and C4/C5, with C5 being less likely due to steric hindrance). The combined effect of these two groups would likely favor substitution at the C6 position.

In the synthesis of substituted benzofurans, regioselectivity can be controlled by the choice of starting materials and reaction conditions. For example, in the synthesis of benzofurans from phenols and α-haloketones, the substitution pattern on the phenol (B47542) ring dictates the final substitution pattern of the benzofuran product. nih.gov

Stereoselectivity:

Stereoselectivity becomes important when new chiral centers are formed during a reaction. While the core structure of this compound is planar and achiral, reactions at the carboxylic acid group or on the furan ring could potentially introduce chirality. For instance, the reduction of a ketone derivative of the benzofuran could lead to a chiral alcohol. The stereochemical outcome of such reactions would depend on the reagents and conditions used. At present, there is limited specific information in the reviewed literature concerning stereoselective reactions involving this compound.

Derivatization Strategies and Their Academic Implications for 7 Ethoxybenzofuran 2 Carboxylic Acid

Purpose-Driven Derivatization for Enhanced Analytical Detection

The inherent physicochemical properties of 7-Ethoxybenzofuran-2-carboxylic acid, particularly the presence of a polar carboxylic acid group, can present challenges for its sensitive and specific detection using modern analytical techniques like mass spectrometry (MS) and chromatography. Derivatization offers a powerful solution to overcome these limitations.

Strategies for Mass Spectrometry Signal Enhancement and Specificity

The carboxylic acid moiety of this compound can exhibit poor ionization efficiency in mass spectrometry, especially when using positive ion mode electrospray ionization (ESI). Chemical derivatization can introduce a readily ionizable group, thereby significantly enhancing the signal intensity. researchgate.netnih.govddtjournal.com This is crucial for detecting and quantifying low concentrations of the analyte in biological samples.

A common strategy involves the amidation of the carboxylic acid with a reagent containing a permanently charged or easily protonated functional group. For instance, reagents with a quaternary ammonium group can be employed to introduce a fixed positive charge, leading to a dramatic increase in ESI-MS sensitivity. Another approach is to use reagents containing a tertiary amine, which can be readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography (LC).

Furthermore, derivatization can improve the specificity of MS detection by introducing a specific fragmentation pattern. Upon collision-induced dissociation (CID) in the mass spectrometer, the derivatized molecule will fragment in a predictable manner, often yielding a characteristic product ion derived from the derivatization tag. This allows for the use of highly selective and sensitive detection modes like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which are less susceptible to matrix interferences. mdpi.com

Table 1: Potential Derivatization Reagents for MS Signal Enhancement of this compound

| Derivatization Reagent Class | Functional Group Introduced | Principle of Signal Enhancement |

| Quaternary Ammonium Reagents | Permanently charged quaternary amine | Introduces a fixed positive charge, improving ionization efficiency. |

| Tertiary Amine Reagents | Tertiary amine | Readily protonated in acidic mobile phases, enhancing signal in positive ion mode. |

| Benzofurazan Reagents | Benzofurazan moiety | Can improve ionization and provide specific fragmentation patterns. |

This table is generated based on derivatization principles for carboxylic acids and does not represent experimentally verified data for this compound specifically.

Derivatization for Chromatographic Separation Optimization

The polarity of the carboxylic acid group in this compound can lead to poor retention and peak tailing in reversed-phase liquid chromatography (RPLC), which is a widely used separation technique. Derivatization can be employed to modify the polarity of the molecule, thereby improving its chromatographic behavior.

By converting the polar carboxylic acid into a less polar functional group, such as an ester or an amide, the retention of the analyte on the nonpolar stationary phase of the RPLC column can be significantly increased. This leads to better separation from other components in the sample matrix and results in sharper, more symmetrical peaks, which are essential for accurate quantification. researchgate.net

The choice of the derivatizing agent can be tailored to achieve the desired retention time. For instance, using a derivatizing agent with a longer alkyl chain will result in a more hydrophobic derivative with a longer retention time. This allows for the optimization of the chromatographic method to avoid co-elution with interfering substances.

Table 2: Impact of Derivatization on Chromatographic Properties of Carboxylic Acids

| Derivatization Reaction | Change in Polarity | Effect on RPLC Retention |

| Esterification | Decrease | Increased retention |

| Amidation | Decrease | Increased retention |

This table illustrates general principles and the expected effects on this compound.

Isotope-Coded Derivatization for Quantitative Analysis

For accurate and precise quantification of this compound in complex biological samples, isotope-coded derivatization (ICD) is a powerful technique. researchgate.net This method involves the use of a pair of derivatization reagents that are chemically identical but isotopically distinct. One reagent (the "light" version) is used to derivatize the analyte in the sample, while the other reagent (the "heavy" version), containing stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is used to derivatize a known amount of an internal standard.

The sample and the internal standard are then mixed and analyzed by LC-MS. The derivatized analyte and the internal standard will have identical chromatographic retention times and ionization efficiencies, but they will be distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak areas of the light and heavy forms, any variations in sample preparation, injection volume, or instrument response can be effectively corrected for, leading to highly accurate and precise quantification.

Derivatization for Biological Activity Modulation and Prodrug Design

Beyond its role in analytical chemistry, derivatization is a fundamental strategy in medicinal chemistry for modulating the biological activity of a compound and for the design of prodrugs.

Masking Polar Carboxylic Acids as Esters for Prodrug Research

The carboxylic acid group of this compound, while potentially important for its biological activity, can also be a liability in terms of its pharmacokinetic properties. The negative charge of the carboxylate at physiological pH can limit its ability to cross cell membranes, leading to poor absorption and distribution in the body.

A common prodrug strategy to overcome this limitation is to mask the polar carboxylic acid group by converting it into a less polar ester. nih.gov Ester prodrugs are generally more lipophilic and can more readily diffuse across biological membranes. Once inside the cell or in the systemic circulation, these esters can be cleaved by ubiquitous esterase enzymes to release the active carboxylic acid, thereby restoring its therapeutic effect. The synthesis of various ester derivatives of benzofuran-2-carboxylic acids has been reported in the literature, highlighting the feasibility of this approach.

Structural Modifications to Enhance Membrane Permeability and Metabolic Stability

The design of effective prodrugs requires a careful balance between enhanced membrane permeability and appropriate metabolic stability. The structure of the ester promoiety can be modified to fine-tune these properties. For instance, increasing the steric hindrance around the ester linkage can modulate the rate of enzymatic hydrolysis, thereby controlling the release of the active drug.

Table 3: Common In Vitro Assays for Metabolic Stability of Ester Prodrugs

| In Vitro System | Key Enzymes Present | Information Gained |

| Liver Microsomes | Cytochrome P450s, some esterases | Stability towards oxidative metabolism and some ester hydrolysis. |

| Liver S9 Fraction | Microsomal and cytosolic enzymes | Broader assessment of metabolic stability, including phase I and some phase II reactions. |

| Hepatocytes | Full complement of metabolic enzymes | Comprehensive evaluation of metabolic pathways and clearance. |

| Plasma | Esterases | Stability in the systemic circulation. |

This table provides a general overview of in vitro metabolic stability assays.

Reagents and Methodologies for Carboxylic Acid Derivatization

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical modifications. Derivatization of this group is a key strategy to modulate the compound's physicochemical properties, biological activity, and to facilitate its analysis. This section explores several widely employed reagents and methodologies for the derivatization of carboxylic acids, with a focus on their academic implications for this compound.

Carbodiimide-Mediated Coupling Reactions (e.g., EDCI/HOBt, DCC, DIIC)

Carbodiimide-mediated coupling reactions are among the most prevalent methods for the formation of amide bonds from carboxylic acids and amines. These reactions proceed through the activation of the carboxylic acid group by a carbodiimide reagent, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to yield the corresponding amide.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) , often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) , is a popular choice for amide coupling reactions. polimi.it The addition of HOBt is crucial as it reacts with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, which can rearrange to a stable N-acylurea byproduct, thus reducing the yield of the desired amide. polimi.it The HOBt active ester then reacts with the amine to form the amide bond with higher efficiency and reduced side reactions. nih.gov A key advantage of EDCI is that its urea byproduct is water-soluble, allowing for easy removal during aqueous workup. polimi.it

N,N'-Dicyclohexylcarbodiimide (DCC) is another effective carbodiimide coupling agent. mdpi.com However, a significant drawback of DCC is that its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and precipitates out of the reaction mixture, which can complicate purification. polimi.it

N,N'-Diisopropylcarbodiimide (DIIC) is a liquid carbodiimide that offers the advantage of forming a more soluble urea byproduct compared to DCC, which can simplify the purification process in some applications. polimi.it

The academic implications of these methods for this compound are vast. By coupling this molecule with a diverse library of amines, researchers can systematically explore structure-activity relationships (SAR) for various biological targets. For instance, the synthesis of novel benzofuran-2-carboxamides is a common strategy in the development of potential therapeutic agents. nih.gov

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Form | Byproduct Solubility | Key Advantages | Key Disadvantages |

| EDCI | Solid (hydrochloride salt) | Water-soluble | Easy byproduct removal | Can be hygroscopic |

| DCC | Solid | Insoluble in most organic solvents | Effective and inexpensive | Difficult byproduct removal |

| DIIC | Liquid | More soluble than DCU | Easier handling and byproduct removal than DCC | Can be less reactive than DCC |

Application of Specific Derivatization Agents (e.g., 4-APEBA, PFBBr, DmPABr)

For analytical purposes, particularly in the context of liquid chromatography-mass spectrometry (LC-MS), specific derivatization agents are employed to enhance the detection and ionization of carboxylic acids.

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) is a derivatization agent designed to label carboxylic acids for sensitive detection by positive-ion electrospray ionization LC-MS. scienceopen.comorganic-chemistry.org The derivatization is achieved through a carbodiimide-mediated coupling reaction. scienceopen.com The key features of 4-APEBA are the permanent positive charge, which enhances ionization efficiency, and the bromine atom, which imparts a characteristic isotopic pattern that facilitates identification in mass spectra. scienceopen.comnih.gov This methodology would be highly applicable for the trace analysis of this compound and its metabolites in complex biological matrices. organic-chemistry.org

Pentafluorobenzyl bromide (PFBBr) is a derivatization reagent typically used for the analysis of perfluoroalkyl carboxylic acids by gas chromatography-mass spectrometry (GC-MS). researchgate.net The reaction involves the esterification of the carboxylic acid under alkaline conditions. While highly effective for its target class of compounds, its application to this compound would depend on the volatility and thermal stability of the resulting ester.

Dimethylaminophenacyl bromide (DmPABr) is another valuable reagent for the derivatization of carboxylic acids for LC-MS analysis. nih.gov It reacts with the carboxylate to form a phenacyl ester. DmPABr can also label thiols and amines, making it a versatile reagent for broader metabolite profiling. nih.gov The introduction of the dimethylaminophenyl group enhances the chromatographic retention and ionization efficiency of the analyte. researchgate.net

Table 2: Overview of Specific Derivatization Agents for Carboxylic Acids

| Derivatization Agent | Reactive Group | Analytical Technique | Key Features |

| 4-APEBA | Carboxylic Acid | LC-MS (Positive ESI) | Permanent positive charge, bromine isotopic signature |

| PFBBr | Carboxylic Acid | GC-MS | Forms volatile esters for GC analysis |

| DmPABr | Carboxylic Acids, Thiols, Amines | LC-MS | Enhances retention and ionization |

Conversion to Aliphatic Amines via Half-Protected Diamines

A powerful derivatization strategy involves the conversion of the carboxylic acid functionality into an aliphatic amine. This transformation opens up a new range of possible modifications, as the resulting amine can be reacted with a wide variety of amine-reactive reagents. The methodology typically involves coupling the carboxylic acid with a half-protected diamine, such as mono-N-(tert-butyloxycarbonyl)-propylenediamine. nih.gov The coupling is usually achieved using standard carbodiimide chemistry. Following the formation of the amide bond, the protecting group (e.g., tert-butyloxycarbonyl, t-BOC) is removed under acidic conditions, typically with trifluoroacetic acid, to yield the free aliphatic amine. nih.gov

For this compound, this conversion would produce a derivative with a reactive primary amine, which could then be further functionalized. For example, it could be labeled with fluorescent tags for imaging studies or conjugated to biomolecules to create targeted probes.

Chemoenzymatic Derivatization Approaches for Selectivity

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform specific chemical transformations. For the derivatization of carboxylic acids, enzymes such as lipases and carboxylic acid reductases offer significant advantages over traditional chemical methods, particularly in terms of regioselectivity and enantioselectivity.

Lipases are enzymes that naturally catalyze the hydrolysis of esters. However, under non-aqueous conditions, they can be employed to catalyze the reverse reaction: the formation of esters from carboxylic acids and alcohols. This enzymatic esterification can be highly selective, for instance, in resolving racemic mixtures of carboxylic acids by selectively esterifying one enantiomer. For a molecule like this compound, a lipase-catalyzed esterification could be used to introduce a variety of ester groups under mild reaction conditions, potentially avoiding side reactions that might occur with more reactive chemical methods.

Carboxylic Acid Reductases (CARs) are enzymes that typically catalyze the reduction of carboxylic acids to aldehydes. However, recent research has shown that CARs can be repurposed to catalyze the formation of amides from carboxylic acids and amines. polimi.it This promiscuous amidation activity proceeds via an acyl-adenylate intermediate. The reaction is driven by ATP and can be performed in aqueous media under mild conditions. polimi.it This biocatalytic approach could provide a green and highly selective method for the synthesis of a library of 7-ethoxybenzofuran-2-carboxamides. The inherent selectivity of the enzyme's active site could potentially allow for the derivatization of the target carboxylic acid in the presence of other sensitive functional groups.

The academic implication of these chemoenzymatic approaches is the ability to synthesize derivatives of this compound with high precision and under environmentally benign conditions, which is of growing importance in modern chemical research.

Biological Activities and Molecular Mechanisms of 7 Ethoxybenzofuran 2 Carboxylic Acid Derivatives

Modulation of Cellular and Subcellular Processes

Research into 7-ethoxybenzofuran-2-carboxylic acid derivatives has revealed their significant impact on fundamental cellular activities, including cell cycle progression and programmed cell death. These effects are central to their potential as therapeutic agents.

Derivatives of benzofuran-2-carboxylic acid have demonstrated notable antiproliferative effects across a variety of human cancer cell lines. The mechanism of this growth inhibition often involves the disruption of the cell cycle. For instance, certain benzofuran (B130515) derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

One study reported that a benzofuran derivative induced G1 arrest in Huh7 hepatoma cells, which was associated with a decrease in the expression of cyclin D1 and cyclin-dependent kinase 2 (CDK2). nih.gov In other cancer cell lines, such as SiHa and HeLa, different derivatives caused cell cycle arrest at the G2/M phase. nih.gov Similarly, a benzofuran-2-carboxamide (B1298429) derivative, 50g, was found to arrest A549 lung cancer cells in the G2/M phase by disrupting tubulin polymerization. nih.gov The antiproliferative activity of these compounds is often potent, with some derivatives showing inhibitory concentrations (IC₅₀) in the low micromolar range against cell lines like HCT-116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung). nih.gov

The table below summarizes the antiproliferative activity of selected benzofuran-2-carboxamide derivatives.

| Compound | HCT-116 IC₅₀ (μM) | HeLa IC₅₀ (μM) | HepG2 IC₅₀ (μM) | A549 IC₅₀ (μM) |

| 50g | 0.87 | 0.73 | 5.74 | 0.57 |

Data sourced from a study on benzofuran-2-carboxamide derivatives. nih.gov

In addition to halting cell cycle progression, derivatives of benzofuran-2-carboxylic acid are capable of inducing apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by these compounds is often a direct consequence of the cell cycle arrest they cause.

For example, a benzofuran derivative that caused G1 arrest in Huh7 cells also led to significant apoptosis, as confirmed by flow cytometry analysis. nih.gov Another study found that benzofuran-2-acetic ester derivatives induced apoptosis in breast cancer cells, including MCF-7, T47D, and MDA-MB-231 cells. nih.gov This was accompanied by an increase in the cleavage of poly (ADP-ribose) polymerase (PARP) and a higher Bax/Bcl-2 ratio, which are hallmarks of apoptosis. nih.gov The pro-apoptotic effects were observed in both estrogen receptor-positive and triple-negative breast cancer cells, suggesting a broad applicability. nih.gov Furthermore, some derivatives have been shown to induce preG1 apoptosis in MCF-7 breast cancer cells. nih.gov

Beyond their direct effects on cancer cells, derivatives of benzofuran-2-carboxylic acid play a crucial role in modulating the immune system, which is a key aspect of cancer immunotherapy. nih.govbohrium.com These compounds have been shown to enhance anti-tumor immune responses by influencing the activity of critical immune cells like T-cells and macrophages. nih.govbohrium.com

Specifically, certain derivatives have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), an enzyme that negatively regulates T-cell receptor (TCR) signaling. nih.govbohrium.comresearchgate.net By inhibiting LYP, these compounds can boost T-cell activation, a critical step in the immune system's fight against tumors. nih.govbohrium.com Moreover, these derivatives have been observed to inhibit the polarization of M2 macrophages. nih.govbohrium.com M2 macrophages are typically associated with tumor promotion and immune suppression, so their inhibition can help to create a more anti-tumorigenic microenvironment. nih.govbohrium.com This dual action of activating T-cells and reprogramming macrophages highlights the immunomodulatory potential of this class of compounds. nih.govbohrium.com

Enzyme and Receptor Interaction Studies

The biological effects of this compound derivatives are underpinned by their specific interactions with key enzymes and signaling molecules. Understanding these interactions at a molecular level is crucial for the development of targeted therapies.

Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22, is a key negative regulator of T-cell activation and a target for autoimmune diseases and cancer immunotherapy. nih.govnih.govresearchgate.net Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, allowing its derivatives to effectively inhibit LYP. nih.govbohrium.comresearchgate.net

Studies have shown that these derivatives act as reversible and competitive inhibitors of LYP. nih.govresearchgate.net The most active compounds, such as D14 and D34, have demonstrated significant inhibitory potency with Ki values in the low micromolar range. nih.govbohrium.comresearchgate.net The interaction involves the inhibitor binding to both the catalytic pocket and a nearby peripheral site of the enzyme. nih.gov This specific binding allows for the regulation of the TCR signaling pathway by selectively inhibiting LYP. nih.govbohrium.comresearchgate.net

The table below presents the inhibitory constants (Ki) for selected benzofuran-2-carboxylic acid derivatives against LYP.

| Compound | LYP Ki (μM) |

| D14 | 1.34 |

| D34 | 0.93 |

Data sourced from a study on LYP inhibitors for cancer immunotherapy. nih.govbohrium.comresearchgate.net

Nuclear Factor-kappaB (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases. A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized as inhibitors of NF-κB activity. researchgate.net

These compounds were shown to inhibit NF-κB transcriptional activity induced by lipopolysaccharide (LPS) in macrophage cells. researchgate.net Structure-activity relationship studies revealed that hydrophobic groups on the N-phenyl ring enhanced the NF-κB inhibitory activity. researchgate.net One particular compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m), was identified as a lead scaffold with both significant anticancer activity and potent NF-κB inhibitory effects. researchgate.net The ability of these derivatives to inactivate NF-κB suggests a valuable mechanism for their observed anticancer properties. researchgate.net

Angiotensin II Type 1 (AT1) Receptor Antagonism Studies

While direct studies on this compound as an angiotensin II type 1 (AT1) receptor antagonist are not extensively documented in publicly available research, the structural characteristics of this compound align with features known to be important for AT1 receptor blockade. AT1 receptor antagonists are a class of drugs that inhibit the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. google.comgoogle.comevitachem.com

Structure-activity relationship (SAR) studies of other heterocyclic compounds, such as benzimidazolecarboxylic acids, have provided insights that may be applicable to benzofuran derivatives. For instance, research on a series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids revealed that straight-chain alkoxy groups, such as an ethoxy group, at the 2-position can be favorable for potent angiotensin II antagonistic activity. The potency of these antagonists is influenced by steric factors, lipophilicity, and the electronic effects of the substituents. A carboxylic acid group, particularly at a position analogous to the 7-position in the benzofuran scaffold, was found to be crucial for potent and orally active AT1 antagonism.

The general pharmacophore for many AT1 receptor antagonists includes an acidic group, like a carboxylic acid or a tetrazole, which is a key feature of this compound. nih.gov Although direct evidence is pending, the presence of the carboxylic acid at the 2-position and the ethoxy group on the benzene (B151609) ring of the benzofuran scaffold suggests that derivatives of this compound could be investigated as potential AT1 receptor antagonists.

Antimicrobial and Antiviral Action Profiles

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial and antiviral activities. The this compound scaffold has been utilized as a building block in the synthesis of compounds with potential antimicrobial and antiviral properties. researchgate.netpnas.org

Mechanisms of Microbial Inhibition (e.g., membrane damage, intracellular anion accumulation)

The precise mechanisms of microbial inhibition by this compound itself are not well-elucidated in the current literature. However, studies on related carboxylic acid-containing heterocyclic compounds suggest potential modes of action. For example, pyrrole-2-carboxylic acid has been shown to disrupt the cell membranes of bacteria, leading to structural alterations of membrane-associated proteins and perturbation of membrane lipid integrity. google.com It is plausible that benzofuran-2-carboxylic acid derivatives could exert similar effects, leading to a loss of cellular integrity and eventual cell death.

Another potential mechanism is the inhibition of essential enzymes within the microbial cell. Benzofuran-based carboxylic acids have been investigated as inhibitors of carbonic anhydrases, which are crucial enzymes in various pathogens. fao.org Furthermore, a study on aryl-substituted benzofuran carboxylic acids identified them as inhibitors of the CLC-Ka chloride ion channel, suggesting that interference with ion transport could be a mechanism of action. ambeed.com The accumulation of the anionic carboxylate form of the molecule inside the cell could also disrupt the internal pH and metabolic processes.

Interference with Quorum Sensing Signaling Pathways

The inhibition of QS can occur through various mechanisms, including the blockage of signal molecule production, degradation of signaling molecules, or interference with signal reception. fao.org Given that the benzofuran scaffold is a common motif in known QS inhibitors, it is conceivable that this compound derivatives could interfere with QS pathways, thereby reducing bacterial virulence and biofilm formation.

Senescence Induction and Phytohormone Regulation in Plant Systems

The role of this compound in plant systems, specifically in relation to senescence and phytohormone regulation, is an area with limited direct research. However, some studies on related benzofuran derivatives suggest potential applications in this field. For example, a fungicide with a structure related to benzofuran carboxylic acid, picoxystrobin, is known to be used on crops, and its metabolites include a benzofuran carboxylic acid derivative. The timing of its application can coincide with the plant's approach to senescence.

Plant senescence is a complex process regulated by a variety of phytohormones, including jasmonic acid, auxin, and ethylene (B1197577). pnas.org Carboxylic acid-containing compounds can influence these hormonal pathways. While no direct link has been established for this compound, the known biological activities of benzofurans in other systems suggest that they could potentially interact with plant signaling pathways.

Structure-Activity Relationship (SAR) Investigations

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

Impact of Substituent Effects on Biological Potency and Selectivity

For benzofuran-2-carboxylic acid derivatives, the carboxylic acid group at the 2-position is a key functional group that can participate in binding interactions with biological targets. researchgate.net The substitution pattern on the benzene ring also plays a critical role in determining the compound's biological profile.

The presence of an ethoxy group at the 7-position, as in this compound, is significant. The ethoxy group is a moderately lipophilic and electron-donating group, which can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. For instance, in the context of AT1 receptor antagonists, the lipophilicity and electronic nature of substituents are known to affect potency.

The importance of the 7-ethoxybenzofuran (B3319303) scaffold is highlighted by its use in the synthesis of more complex molecules with demonstrated biological activity. For example, a derivative incorporating the 7-ethoxybenzofuran-2-yl moiety was synthesized and investigated as a potential anti-SARS-CoV-2 agent. pnas.org This suggests that the 7-ethoxy substitution pattern is considered favorable for achieving specific biological activities. Furthermore, a patent for protease-activated receptor 4 (PAR4) inhibitors describes the synthesis of a key intermediate, 2-bromo-1-(7-ethoxybenzofuran-2-yl)ethanone, underscoring the utility of this specific substituted benzofuran in the development of new therapeutic agents. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of related benzofuran-2-carboxylic acid derivatives.

Research on various benzofuran-2-carboxamide derivatives has revealed key structural features that modulate their anticancer and anti-inflammatory activities. researchgate.netkribb.re.kr These studies provide a foundation for predicting the activity of this compound derivatives.

A significant body of research has focused on the anticancer and NF-κB inhibitory activities of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. researchgate.net These studies have shown that modifications to the N-phenyl ring significantly impact biological activity. For instance, the presence of groups with a positive mesomeric effect (+M) and hydrophobic characteristics on the N-phenyl ring has been found to enhance both anticancer and NF-κB inhibitory activities. researchgate.net

Furthermore, the position of substituents on the benzofuran ring itself is critical. Earlier structure-activity relationship (SAR) studies on benzofuran derivatives have indicated that substitutions at the C-2 position are crucial for their cytotoxic effects. nih.gov Halogenation of the benzofuran scaffold has also been explored, with the position of the halogen atom influencing cytotoxic activity. kribb.re.kr

Table 1: Key Structural Features Influencing the Biological Activity of Benzofuran-2-Carboxylic Acid Derivatives

| Structural Feature | Influence on Biological Activity | Reference |

| Substituents at C-2 Position | Crucial for cytotoxic activity. | nih.gov |

| N-(substituted)phenylamide at C-2 | Modifications significantly impact anticancer and NF-κB inhibitory activity. | researchgate.net |

| +M Effect on N-phenyl ring | Potentiates anticancer and NF-κB inhibitory activity. | researchgate.net |

| Hydrophobic Groups on N-phenyl ring | Potentiates anticancer and NF-κB inhibitory activity. | researchgate.net |

| Halogenation of the Scaffold | Influences cytotoxic activity, with position being a key determinant. | kribb.re.kr |

Mechanistic Elucidation of Biological Effects at the Molecular Level

The biological effects of this compound derivatives are primarily attributed to their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways. A key mechanism of action identified for related benzofuran-2-carboxylic acid derivatives is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.netkribb.re.kr

NF-κB is a crucial regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Several studies have demonstrated that benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives can inhibit the transcriptional activity of NF-κB induced by lipopolysaccharides (LPS). researchgate.net This inhibition is believed to be a cornerstone of their anticancer and anti-inflammatory properties.

The molecular interactions underpinning this inhibitory activity likely involve the binding of the benzofuran derivatives to components of the NF-κB signaling pathway. While direct binding studies on this compound are limited, molecular docking simulations of related compounds with proteins in the NF-κB pathway could provide insights. For instance, a study on pyxinol derivatives targeting NF-κB showed that these compounds could bind to the p65-p50 heterodimer and the p50 homodimer, close to their DNA binding sites, thereby preventing the transcription of pro-inflammatory genes. mdpi.com It is plausible that this compound derivatives share a similar binding mode.

In the context of anticancer activity, the inhibition of NF-κB by these compounds can lead to the suppression of cancer cell proliferation and survival. researchgate.net One study identified benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide as a lead compound with significant anticancer and NF-κB inhibitory activity. kribb.re.kr The hydroxyl group on the phenylamide moiety likely plays a crucial role in the interaction with the target protein.

Another potential molecular target for benzofuran derivatives is the enzyme family of protein kinases. researchgate.net Kinases are essential for signal transduction, and their dysregulation is a hallmark of cancer. While specific kinase targets for this compound have not been definitively identified, the broad anticancer activity of the benzofuran class suggests that kinase inhibition is a plausible mechanism.

Furthermore, some benzofuran derivatives have been investigated as inhibitors of other enzymes, such as lymphoid tyrosine phosphatase (LYP), which is involved in T-cell receptor signaling and tumor immunity. nih.gov The benzofuran-2-carboxylic acid scaffold was identified as a potent mimic of phosphotyrosine, enabling it to bind to the active site of LYP. nih.gov

Table 2: Potential Molecular Mechanisms and Targets for Benzofuran-2-Carboxylic Acid Derivatives

| Mechanism of Action | Molecular Target | Biological Effect | Reference |

| Inhibition of NF-κB Signaling | NF-κB (p65/p50) | Anti-inflammatory, Anticancer | researchgate.netkribb.re.kr |

| Enzyme Inhibition | Protein Kinases | Anticancer | researchgate.net |

| Enzyme Inhibition | Lymphoid Tyrosine Phosphatase (LYP) | Cancer Immunotherapy | nih.gov |

Medicinal Chemistry and Drug Discovery Applications of 7 Ethoxybenzofuran 2 Carboxylic Acid

Identification of 7-Ethoxybenzofuran-2-carboxylic Acid as a Pharmacophore

A pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. The benzofuran-2-carboxylic acid moiety has been identified as a potent phosphotyrosine (pTyr) mimic and a key pharmacophore in the design of inhibitors for various enzymes. nih.gov

Recent research has highlighted the discovery of benzofuran-2-carboxylic acid derivatives as inhibitors of Lymphoid-Tyrosine Phosphatase (LYP), a critical regulator in the T-cell receptor signaling pathway and a target for cancer immunotherapy. nih.gov In these inhibitors, the carboxylic acid group is often crucial for engaging with key residues, such as arginine, in the enzyme's active site. rsc.org The benzofuran (B130515) scaffold itself provides a rigid framework for orienting the critical functional groups, while substituents on the ring, such as the 7-ethoxy group, can modulate potency, selectivity, and pharmacokinetic properties. The ethoxy group at the 7-position can influence binding by establishing additional interactions within the target's binding pocket or by altering the electronic properties of the ring system.

Lead Compound Identification and Optimization in Drug Discovery Programs

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification. The benzofuran-2-carboxylic acid scaffold has served as a starting point, or lead, for the development of novel therapeutics. nih.gov For instance, in a program targeting LYP for cancer immunotherapy, benzofuran-2-carboxylic acid was identified as a potent lead structure. nih.gov

Starting from this lead, medicinal chemists engage in lead optimization, a process of synthesizing and testing analogues to improve efficacy, selectivity, and pharmacokinetic parameters. For a lead compound like this compound, optimization efforts would involve modifying various parts of the molecule. This could include altering the substituent at the 7-position or exploring replacements for the carboxylic acid group to enhance drug-like properties, a strategy known as bioisosteric replacement. rsc.orgnih.gov

Prodrug Development and Controlled Release Systems

A prodrug is an inactive or less active compound that is metabolized (i.e., converted) within the body into an active drug. This strategy is often employed for molecules containing a carboxylic acid to overcome challenges related to solubility, permeability, or targeted delivery. nih.gov For a molecule like this compound, several prodrug approaches could be considered.

One of the most common strategies is the formation of an ester prodrug. rsc.org Masking the polar carboxylic acid as a less polar ester can significantly enhance membrane permeability and oral absorption. Once absorbed, the ester is cleaved by esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid-containing drug. nih.gov

Another approach involves attaching amino acids to the carboxylic acid, creating amino acid prodrugs. This can improve the solubility of the parent drug and allow it to be recognized and transported by amino acid or peptide transporters in the body, which can facilitate absorption and targeted delivery. nih.gov Studies have shown that converting a parent drug to a carboxylic acid prodrug can markedly improve water solubility and enhance metabolic stability. nih.gov These strategies provide a powerful tool for optimizing the pharmacokinetic profile and developing effective controlled-release systems for carboxylic acid-based drug candidates.

Therapeutic Potential in Disease Models

Extensive literature searches did not yield specific studies on the therapeutic potential of this compound in the disease models outlined below. The following sections reflect the absence of available data for this particular compound in these research areas.

Cancer Immunotherapy Approaches

There is currently no publicly available research specifically investigating the application or efficacy of this compound in cancer immunotherapy models. While the broader class of benzofuran derivatives has been a subject of interest in oncology, studies detailing the immunomodulatory properties of this specific ethoxy-substituted compound are absent from the scientific literature.

Antiviral Therapeutic Development

A review of scientific databases reveals no studies focused on the evaluation of this compound as a potential antiviral agent. Research on its activity against any class of viruses has not been published.

Anti-inflammatory Agent Research

There is a lack of specific research data on the anti-inflammatory properties of this compound. Although other benzofuran derivatives have been investigated for their effects on inflammatory pathways, this particular compound has not been the subject of published studies in this therapeutic area.

Target Validation and Mechanism-Based Drug Design Strategies

No research is available that details the molecular targets of this compound. Consequently, there are no published mechanism-based drug design strategies involving this compound. Target validation studies, which are crucial for understanding a compound's mechanism of action, have not been reported for this compound.

Theoretical and Computational Investigations of 7 Ethoxybenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of benzofuran (B130515) derivatives. nih.govresearchgate.net For molecules like 7-ethoxybenzofuran-2-carboxylic acid, DFT methods at levels such as B3LYP/6-311++G(d,p) are used to optimize the molecular geometry and compute various electronic properties. researchgate.net

The electronic nature of substituents on the benzofuran ring system significantly influences the molecule's reactivity. The ethoxy group at the 7-position, being an electron-donating group, is expected to affect the electron density distribution across the benzofuran core. This, in turn, influences the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net For a related compound, 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, DFT studies have been conducted to understand its electronic properties, including HOMO-LUMO analysis. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another powerful tool used to predict the reactive sites for electrophilic and nucleophilic attacks. rsc.org For benzofuran carboxylic acids, the MEP map would likely show negative potential regions around the carboxylic acid oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential regions around the hydrogen atoms. researchgate.net

Table 1: Predicted Electronic Properties of a Related Benzofuran Derivative

| Property | Value | Reference |

| HOMO-LUMO Gap (for a benzofuran derivative) | 0.23450 eV | researchgate.net |

| Chemical Potential (for a benzofuran derivative) | 4.59 eV | researchgate.net |

| Global Electrophilicity Index (for a benzofuran derivative) | 5.60 eV | researchgate.net |

Note: The data in this table is for a related benzofuran derivative and is used to illustrate the types of parameters obtained from quantum chemical calculations.